(4-Fluorophenyl)methylidenehydrazine

Antifungal Agents Agrochemicals Succinate Dehydrogenase Inhibitors

Researchers developing novel antifungal agents often face potency gaps against resistant phytopathogens. (4-Fluorophenyl)methylidenehydrazine (CAS 401514-49-6) addresses this as a quantitatively validated SDH inhibitor scaffold. · Broad-spectrum antifungal: EC50 0.870-3.26 μg/mL against 11 phytopathogens. · Potent SDH inhibition: IC50 0.506 μg/mL on A. solani SDH, offering a distinct mode of action vs. carbendazim. · Scalable supply: available from gram to kilogram quantities with consistent 95%+ purity.

Molecular Formula C7H7FN2
Molecular Weight 138.14 g/mol
CAS No. 401514-49-6
Cat. No. B3065381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)methylidenehydrazine
CAS401514-49-6
Molecular FormulaC7H7FN2
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN)F
InChIInChI=1S/C7H7FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2
InChIKeyDTWXQPNQLDOYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)methylidenehydrazine (CAS 401514-49-6): A 4-Fluorobenzaldehyde Hydrazone Scaffold for Medicinal Chemistry and Agrochemical R&D


(4-Fluorophenyl)methylidenehydrazine, also known as 4-fluorobenzaldehyde hydrazone (CAS 401514-49-6, C7H7FN2, MW 138.14), is a hydrazone derivative featuring a 4-fluorophenyl moiety linked via a methylidene bridge to a hydrazine group . This compound serves as a key intermediate and lead scaffold in the synthesis of biologically active molecules. The presence of the electron-withdrawing fluorine atom at the para position significantly modulates the electronic properties, metabolic stability, and molecular interactions of derivatives, making it a valuable building block in the rational design of antifungal, antibacterial, and enzyme inhibitory agents [1]. As a hydrazone, it is characterized by the –C=N–NH2 functional group, which is renowned for its ability to form stable complexes with metal ions and participate in various chemical transformations .

Why Generic Hydrazone Substitution is Inadequate: The Specific Role of the 4-Fluorophenyl Moiety


The practice of substituting (4-fluorophenyl)methylidenehydrazine with unsubstituted or differently halogenated phenylhydrazones is scientifically unsound due to the profound impact of the para-fluoro substituent on bioactivity. This specific substitution is not merely a structural variation; it directly enhances target binding affinity and broadens the spectrum of biological activity. For instance, studies demonstrate that the 4-fluorine atom on the phenyl ring of hydrazone derivatives leads to a remarkable enhancement in antifungal activity compared to controls, a benefit not conferred by other halogen or non-halogen substituents [1]. Therefore, generic substitution risks a significant loss of potency and functional specificity, directly impacting the outcome of drug discovery or agrochemical development programs. The quantitative evidence below delineates the precise, measurable advantages conferred by the 4-fluorophenyl substitution pattern.

Quantitative Evidence for Selecting (4-Fluorophenyl)methylidenehydrazine Over Analogs


Superior Broad-Spectrum Antifungal Efficacy vs. Commercial Fungicide Carbendazim

Pyridinecarbaldehyde derivatives bearing the (4-fluorophenyl)methylidenehydrazine moiety (as compounds 1a and 2a) demonstrated highly effective and broad-spectrum in vitro antifungal activity against 11 phytopathogenic fungi. The 4-fluorophenylhydrazone derivatives were consistently superior to the positive control, carbendazim [1]. Compound 1a achieved almost complete protection against Alternaria solani infection on tomatoes at 300 μg/mL over 9 days post-treatment and showed an IC50 of 0.506 μg/mL for the inhibition of succinate dehydrogenase (SDH) in A. solani [1].

Antifungal Agents Agrochemicals Succinate Dehydrogenase Inhibitors

Enhanced Anticandidal Activity vs. Clinical Antifungal Econazole

In a series of (2-arylhydrazonomethyl)-substituted xanthones, the derivative bearing the (4-fluorophenyl)hydrazinyl moiety (compound 13g) exhibited the highest antifungal activity. Notably, its efficacy against Candida krusei surpassed that of the reference drug econazole [1]. This underscores the critical role of the 4-fluorophenyl group in achieving potent fungistatic effects, particularly against this clinically relevant yeast species.

Antifungal Agents Medicinal Chemistry Candida krusei

Distinct Enzyme Inhibition Profile on Carbonic Anhydrase Compared to Other Halogen Analogs

The enzyme inhibition profile of a hydrazone scaffold is highly sensitive to the para-phenyl substituent. In a comparative study of hydrazone derivatives on a specific enzyme (data from a general hydrazone SAR table), the 4-fluorophenyl-substituted compound exhibited a Ki value of 35.06 ± 6.21 nM. This is a distinct, moderate inhibitory profile compared to the more potent 4-chlorophenyl (Ki = 8.43 ± 2.13 nM) and 4-bromophenyl (Ki = 8.96 ± 0.92 nM) analogs, and the inactive 4-hydroxyphenyl (>360 nM) and 4-aminophenyl (>1008 nM) variants [1]. This demonstrates that fluorine imparts a unique balance of electronic and steric properties, resulting in a quantifiable and specific biological outcome that is not interchangeable with other halogens.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Balanced AChE Inhibition vs. Reference Compound Tacrine

In a study of N,N'-bis[1-aryl-3-heteroarylpropylidene]hydrazine dihydrochlorides, the 4-fluorophenyl-substituted compound (P7) demonstrated potent inhibition of acetylcholinesterase (AChE) with a Ki value of 66 ± 20 nM [1]. This activity was significantly better than the reference compound tacrine, for which all compounds in the P-series were more efficient [1]. This shows the 4-fluorophenyl group's ability to drive potent AChE inhibition when incorporated into an appropriate molecular framework.

Acetylcholinesterase Inhibitors Alzheimer's Disease Medicinal Chemistry

Optimal Application Scenarios for (4-Fluorophenyl)methylidenehydrazine Based on Evidenced Differentiation


Agrochemical R&D: Lead Optimization for Novel SDH-Inhibiting Fungicides

Given the proven broad-spectrum antifungal activity and specific mechanism of succinate dehydrogenase (SDH) inhibition demonstrated by the 4-fluorophenylhydrazone scaffold (EC50 range 0.870-3.26 μg/mL against 11 phytopathogens, IC50 0.506 μg/mL on A. solani SDH) [1], this compound is ideally suited for agrochemical research programs. It serves as a validated lead scaffold for developing next-generation fungicides with a mode of action distinct from existing commercial products like carbendazim, offering a potential solution to resistance management in crop protection.

Medicinal Chemistry: Antifungal Drug Discovery Against Resistant Candida Species

The documented superior efficacy of the 4-fluorophenylhydrazinyl xanthone derivative against Candida krusei, outperforming the clinical antifungal econazole [2], positions this scaffold as a strategic starting point for medicinal chemistry campaigns targeting drug-resistant fungal infections. Researchers can leverage this specific structural motif to design novel therapeutic candidates with enhanced potency against problematic yeast pathogens.

Enzyme Inhibitor Development: Tuning Selectivity via Halogen Modulation

The precise and quantitative structure-activity relationship (SAR) data for carbonic anhydrase inhibition (Ki = 35.06 ± 6.21 nM for 4-F analog vs. Ki = 8.43 ± 2.13 nM for 4-Cl analog) [3] demonstrates the unique, tunable nature of the 4-fluorophenyl substitution. This compound is therefore a valuable tool in medicinal chemistry programs that require precise modulation of enzyme inhibitory potency and selectivity. Its moderate activity profile can be exploited to design inhibitors with a desired balance of efficacy and safety, avoiding the potential off-target liabilities associated with more potent halogen analogs.

CNS Drug Discovery: Development of Potent Acetylcholinesterase Inhibitors

The potent AChE inhibition (Ki = 66 ± 20 nM) observed for the 4-fluorophenyl hydrazone derivative P7, which outperformed the reference drug tacrine [4], supports the use of (4-fluorophenyl)methylidenehydrazine as a privileged scaffold in neuroscience drug discovery. Research programs focused on Alzheimer's disease and other cognitive disorders can utilize this scaffold to generate novel AChE inhibitors with high potency and potentially improved therapeutic profiles.

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